3-O-Demethyl-5,6-O-dimethylmalvone A
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Overview
Description
3-O-Demethyl-5,6-O-dimethylmalvone A is a derivative of malvone, a naturally occurring compound with a pyranone ring system. The core structure of malvone includes a 3,4-dihydro-2H-pyran-2-one ring. This compound is also known by other names such as 5-O-Methylancistroquinone B, 6-O-Methylancistroquinone, Ancistroquinone C, and 3-Hydroxy-5,6-dimethoxy-2-methyl-1,4-naphthalenedione .
Preparation Methods
The synthesis of 3-O-Demethyl-5,6-O-dimethylmalvone A involves several steps. The synthetic routes typically start with the core structure of malvone and involve methylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-O-Demethyl-5,6-O-dimethylmalvone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
3-O-Demethyl-5,6-O-dimethylmalvone A has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, derivatives of this compound could be explored for therapeutic applications. Industrially, it may be used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 3-O-Demethyl-5,6-O-dimethylmalvone A involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
3-O-Demethyl-5,6-O-dimethylmalvone A can be compared with other similar compounds, such as 5-O-Methylancistroquinone B, 6-O-Methylancistroquinone, and Ancistroquinone C. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methylation and demethylation pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-hydroxy-7,8-dimethoxy-3-methylnaphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-10(14)7-4-5-8(17-2)13(18-3)9(7)12(16)11(6)15/h4-5,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQDJEHDPJCJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)OC)OC)C(=O)C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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